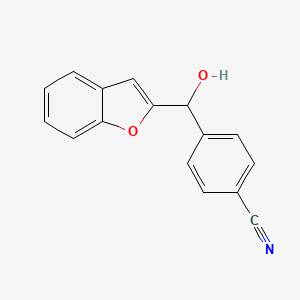
(3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate is a chemical compound with the molecular formula C9H16N2O5 and a molecular weight of 232.23 g/mol . This compound is known for its unique structure, which includes a cyano group, a hydroxypropyl group, and a trimethylammonium group, all bonded to a hydrogen oxalate moiety .
Métodos De Preparación
The synthesis of (3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate typically involves the reaction of trimethylamine with a suitable precursor containing the cyano and hydroxypropyl groups. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
(3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyano or hydroxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxypropyl group can form hydrogen bonds with other molecules. These interactions can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar compounds to (3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate include:
(3-Cyano-2-hydroxypropyl)trimethylammonium chloride: Similar structure but with a chloride ion instead of hydrogen oxalate.
(3-Cyano-2-hydroxypropyl)trimethylammonium bromide: Similar structure but with a bromide ion.
(3-Cyano-2-hydroxypropyl)trimethylammonium sulfate: Similar structure but with a sulfate ion.
The uniqueness of this compound lies in its specific combination of functional groups and its hydrogen oxalate moiety, which can impart distinct chemical and physical properties .
Propiedades
Número CAS |
93963-50-9 |
|---|---|
Fórmula molecular |
C9H16N2O5 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(3-cyano-2-hydroxypropyl)-trimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C7H15N2O.C2H2O4/c1-9(2,3)6-7(10)4-5-8;3-1(4)2(5)6/h7,10H,4,6H2,1-3H3;(H,3,4)(H,5,6)/q+1;/p-1 |
Clave InChI |
TZZVPAIYNRLTPR-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC(CC#N)O.C(=O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)










